molecular formula C13H11F3N2O3 B3846077 4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

Cat. No.: B3846077
M. Wt: 300.23 g/mol
InChI Key: KDNDUDJLTBDTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core substituted with methoxy groups and a trifluoromethylphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be achieved by reacting the pyridazinone intermediate with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the pyridazinone intermediate reacts with a trifluoromethylphenyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridazinone derivatives.

    Substitution: The methoxy and trifluoromethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, in the presence of a base or acid catalyst.

Major Products

    Oxidation: Pyridazinone oxides.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-phenyl-3(2H)-pyridazinone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4,5-Dimethoxy-2-[3-(methyl)phenyl]-3(2H)-pyridazinone: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    4,5-Dimethoxy-2-[3-(chloromethyl)phenyl]-3(2H)-pyridazinone:

Uniqueness

The presence of the trifluoromethyl group in 4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-20-10-7-17-18(12(19)11(10)21-2)9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNDUDJLTBDTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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